4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one
Description
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one is a phthalazinone derivative featuring a 1,2,4-oxadiazole ring substituted with a 2-chlorophenyl group at position 3 and a 4-methylphenyl group at position 2 of the phthalazinone core. Phthalazinones are known for diverse pharmacological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties . The incorporation of the 1,2,4-oxadiazole moiety enhances metabolic stability and serves as a bioisostere for ester or amide groups, improving drug-like properties .
Properties
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O2/c1-14-10-12-15(13-11-14)28-23(29)17-7-3-2-6-16(17)20(26-28)22-25-21(27-30-22)18-8-4-5-9-19(18)24/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZZRRCDIZZXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting an appropriate amidoxime with a carboxylic acid derivative, such as an acyl chloride, under cyclization conditions. For instance, the reaction of 2-chlorobenzamidoxime with an acyl chloride can yield the desired oxadiazole ring.
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Phthalazinone Core Synthesis: : The phthalazinone core is often synthesized through the condensation of a hydrazine derivative with a phthalic anhydride or a similar compound. This step typically requires heating and the use of a suitable solvent.
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Coupling Reactions: : The final step involves coupling the oxadiazole ring with the phthalazinone core. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, depending on the specific substituents involved.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
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Reduction: : Reduction reactions can target the oxadiazole ring or the phthalazinone core, potentially yielding amine or hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or hydrazines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Overview
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one is a synthetic organic compound notable for its complex structure, which combines a phthalazinone core with an oxadiazole ring and substituted phenyl groups. This unique architecture endows the compound with potential applications across various scientific fields, including chemistry, biology, medicine, and materials science.
Chemistry
The compound serves as a vital building block in synthetic chemistry, facilitating the exploration of reaction mechanisms and methodologies. It can be utilized in the development of new synthetic routes for complex organic molecules.
Biology
Due to its structural characteristics, this compound is a candidate for biological activity screening:
- Antimicrobial Activity: Preliminary studies suggest potential efficacy against various pathogens.
- Anticancer Properties: Research indicates significant cytotoxic effects on human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The IC50 values often fall below 100 μM, indicating potent activity.
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 36 |
| Compound B | HeLa | 34 |
| Compound C | MCF-7 | 69 |
The mechanism of action appears to involve apoptosis induction and caspase activation in treated cells.
Medicine
The compound has potential therapeutic applications, particularly in drug development targeting specific enzymes or receptors. Its ability to interact with biological macromolecules makes it a valuable candidate for further medicinal chemistry studies.
Industry
In materials science, this compound could be used in developing new polymers and coatings due to its unique chemical properties. Its versatility allows it to enhance material performance in various applications.
Mechanism of Action
The mechanism of action of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring and phthalazinone core can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the 1,2,4-Oxadiazole Ring
The target compound’s 2-chlorophenyl substituent distinguishes it from analogues with different aromatic or heteroaromatic groups. Key comparisons include:
Key Insights :
- Electron-withdrawing groups (e.g., Cl in the target compound) enhance stability and receptor affinity in hydrophobic pockets, whereas electron-donating groups (e.g., methoxy) may improve solubility but reduce metabolic resistance .
- The benzodioxole analogue (CAS 1291832-18-2) exhibits lower molecular weight (424.42 g/mol) and higher polarity, suggesting divergent pharmacokinetic profiles compared to the target compound .
Variations in the Phthalazinone Core
The 4-methylphenyl group at position 2 of the phthalazinone core is critical for steric and electronic effects. Notable analogues include:
Key Insights :
Pharmacological and Physicochemical Properties
- TRP Channel Modulation : Compounds with 1,2,4-oxadiazole moieties (e.g., from ) show dual TRPA1/TRPV1 antagonism, implying similar activity for the target compound .
- Antimicrobial Activity: Phthalazinones with electron-withdrawing groups (e.g., Cl, Br) exhibit enhanced efficacy against bacterial strains .
- Solubility : The target compound’s Cl substituent may reduce aqueous solubility compared to methoxy- or benzodioxole-containing analogues, necessitating formulation adjustments .
Biological Activity
The compound 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, particularly focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 426.9 g/mol. The structure includes a phthalazinone core substituted with both a chlorophenyl and a methylphenyl group, which may influence its biological activity.
Key Chemical Properties:
- Molecular Weight: 426.9 g/mol
- LogP (Partition Coefficient): 4.134
- Water Solubility (LogSw): -4.56
- Polar Surface Area: 65.820 Ų
Anticancer Activity
Recent studies have indicated that compounds similar to the one exhibit significant cytotoxic effects against various human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The IC50 values for these compounds are often below 100 μM, indicating potent activity.
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 36 |
| Compound B | HeLa | 34 |
| Compound C | MCF-7 | 69 |
The mechanism by which these compounds exert their anticancer effects typically involves the induction of apoptosis in cancer cells. Key findings include:
- Apoptosis Induction: The compound appears to increase the number of apoptotic cells significantly, as evidenced by morphological changes and phosphatidylserine translocation assays.
- Caspase Activation: Increased caspase activity has been observed in treated cell lines, suggesting that the compound activates the apoptotic pathway effectively.
Figure 1: Apoptotic Changes Induced by Treatment
Apoptotic Changes
Case Studies
A notable case study involved testing the compound on various cell lines to assess its effectiveness against cancer proliferation:
- Study Design: Human cancer cell lines were treated with varying concentrations of the compound.
- Results: Significant reductions in cell viability were noted at higher concentrations, particularly at doses around 100 μM.
- Conclusion: The study concluded that the compound could be a promising candidate for further development as an anticancer agent.
Q & A
Q. What are the established synthetic routes for this compound, and what purification methods ensure high yield?
The synthesis typically involves multi-step condensation reactions. For example, the 1,2,4-oxadiazole moiety is formed via cyclization of amidoximes with chlorophenyl derivatives, followed by coupling to the phthalazinone core. Purification methods include column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization using solvents like ethanol or acetonitrile. Yield optimization requires strict control of reaction temperatures (e.g., 80–100°C for cyclization) and stoichiometric ratios of reactants. Analytical validation via HPLC (≥95% purity) and mass spectrometry is critical .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing its structure?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm proton environments and substituent positions.
- X-ray Crystallography: Single-crystal analysis resolves stereochemistry and bond angles, with R factors <0.1 indicating high precision (e.g., mean C–C bond deviation of 0.005 Å) .
- FTIR and Mass Spectrometry: Validate functional groups (e.g., C=N stretching at ~1600 cm⁻¹) and molecular weight (e.g., ESI-MS with [M+H]⁺ peaks).
Q. What theoretical frameworks guide research on its biological activity?
Studies often align with receptor-ligand interaction models (e.g., docking simulations using AutoDock Vina) or quantum mechanical calculations (DFT for electronic properties). Pharmacophore mapping of the oxadiazole and phthalazinone moieties helps predict binding affinity to targets like kinase enzymes or G-protein-coupled receptors .
Advanced Research Questions
Q. How to design experiments to resolve contradictions in reported solubility or reactivity data?
Employ a split-plot factorial design to isolate variables (e.g., solvent polarity, temperature). For solubility discrepancies, use standardized protocols (OECD 105) with controls for pH and ionic strength. For reactivity, compare kinetic studies (UV-Vis monitoring at λmax) under inert vs. ambient conditions. Statistical tools like ANOVA identify significant outliers, while replication (≥4 replicates per condition) ensures reproducibility .
Q. What methodologies assess its environmental fate and ecotoxicological impacts?
- Laboratory Studies: Follow the INCHEMBIOL framework to evaluate abiotic degradation (hydrolysis, photolysis) under simulated environmental conditions (pH 4–9, UV light exposure).
- Biotic Studies: Use OECD 201/202 guidelines for algae/daphnia acute toxicity tests. Measure bioaccumulation factors (BCF) in fish models via LC-MS/MS.
- Computational Models: Apply EPI Suite to predict logP (lipophilicity) and persistence in soil/water compartments .
Q. How to optimize reaction parameters for scaled-up synthesis while maintaining stereochemical integrity?
Use Design of Experiments (DoE) to optimize catalyst loading (e.g., Pd/C for coupling steps) and solvent volume ratios. Implement inline PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of intermediate formation. For stereochemical control, chiral HPLC (e.g., Chiralpak AD-H column) validates enantiomeric excess ≥99%. Scale-up trials in batch reactors (20–50 L) require strict temperature/pressure controls to avoid byproduct formation .
Q. How to address discrepancies in reported biological activity across cell lines or animal models?
Conduct meta-analysis of dose-response curves (EC₅₀/IC₅₀) across studies, adjusting for variables like cell passage number or animal strain. Use isogenic cell lines (e.g., CRISPR-edited variants) to isolate target-specific effects. Cross-validate findings with orthogonal assays (e.g., Western blot for protein expression vs. ELISA for secreted biomarkers) .
Methodological Notes
- Data Contradiction Analysis: Compare raw datasets (e.g., NMR spectra, crystallographic coordinates) from conflicting studies using software like MestReNova or Mercury. Cross-reference with crystallographic databases (CCDC) to rule out structural misassignments .
- Multi-Disciplinary Integration: Combine synthetic chemistry data with computational toxicology (e.g., QSAR models) and omics profiling (transcriptomics/metabolomics) to map mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
